molecular formula C10H21N3O B1399014 4-(aminomethyl)-N-propylpiperidine-1-carboxamide CAS No. 1248039-84-0

4-(aminomethyl)-N-propylpiperidine-1-carboxamide

Cat. No.: B1399014
CAS No.: 1248039-84-0
M. Wt: 199.29 g/mol
InChI Key: ZAWQOJDCUWSNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(aminomethyl)-N-propylpiperidine-1-carboxamide” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It is a trifunctional amine for the preparation of linear poly (amido amine)s, which form micelles for controlled delivery of drugs . It can also be used as a linker for the synthesis of dendron-OMS hybrids .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to have a profound impact on its properties and functions. For instance, the spacer cations in similar compounds have been found to significantly affect the structural dynamics .

Scientific Research Applications

Cancer Treatment Research

4-(aminomethyl)-N-propylpiperidine-1-carboxamide derivatives have been studied for their role in cancer treatment, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors are considered potent for cancer therapy due to their interaction with DNA repair mechanisms in cancer cells. For instance, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, a related compound, has been examined for its inhibitory effect on PARP, showing potential for the treatment of various cancers (Riahi et al., 2008); (Sharma, 2014); (Sharma, 2015).

DNA Interaction Studies

Studies have explored the interaction of similar compounds with DNA, which is crucial for understanding their potential as antitumor agents. The binding patterns and stability of these compounds with DNA have been assessed, providing insights into their mechanisms of action and potential therapeutic applications (Howell et al., 2012); (Shukla et al., 2006).

Synthesis and Chemical Analysis

Research has been conducted on the synthesis of derivatives of this compound and related compounds, examining their chemical properties and potential applications. These studies are fundamental in developing new pharmacological agents (Takács et al., 2014); (Sívek et al., 2008).

Antimicrobial and Antitumor Activities

Certain derivatives have shown promising antimicrobial and antitumor activities. These findings are significant for the development of new therapeutic agents targeting various microbial pathogens and cancer cells (Pokhodylo et al., 2021); (Deady et al., 2003).

Properties

IUPAC Name

4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-2-5-12-10(14)13-6-3-9(8-11)4-7-13/h9H,2-8,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWQOJDCUWSNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Reactant of Route 3
4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Reactant of Route 5
4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Reactant of Route 6
4-(aminomethyl)-N-propylpiperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.